molecular formula C24H30N2O2 B10833233 Carbazole-3-carboxamide analog 1

Carbazole-3-carboxamide analog 1

Cat. No.: B10833233
M. Wt: 378.5 g/mol
InChI Key: LHILAHDXYGCIPJ-UHFFFAOYSA-N
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Description

Carbazole-3-carboxamide analog 1 is a derivative of carbazole, a tricyclic aromatic compound consisting of two benzene rings fused on either side of a pyrrole ring. Carbazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbazole-3-carboxamide analog 1 typically involves the functionalization of the carbazole core. One common method is the reaction of carbazole with a carboxylic acid derivative under specific conditions to form the carboxamide group. For instance, the reaction can be carried out using carbazole, an appropriate carboxylic acid chloride, and a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of carbazole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Carbazole-3-carboxamide analog 1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicarbazyl or tricarbazyl derivatives, while reduction may produce simpler carbazole derivatives .

Mechanism of Action

The mechanism of action of carbazole-3-carboxamide analog 1 involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit DNA synthesis and induce apoptosis in cancer cells by targeting key enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

(7-methoxy-9-pentylcarbazol-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C24H30N2O2/c1-3-4-6-15-26-22-12-9-18(24(27)25-13-7-5-8-14-25)16-21(22)20-11-10-19(28-2)17-23(20)26/h9-12,16-17H,3-8,13-15H2,1-2H3

InChI Key

LHILAHDXYGCIPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)C(=O)N3CCCCC3)C4=C1C=C(C=C4)OC

Origin of Product

United States

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